Product packaging for 2-Amino-3-trifluoromethylbenzonitrile(Cat. No.:CAS No. 58458-14-3)

2-Amino-3-trifluoromethylbenzonitrile

Cat. No.: B3021743
CAS No.: 58458-14-3
M. Wt: 186.13 g/mol
InChI Key: UHOSMRSMWHLHJO-UHFFFAOYSA-N
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Description

Contextualization of Trifluoromethylbenzonitrile Scaffolds in Contemporary Organic Synthesis

Trifluoromethylbenzonitrile scaffolds are crucial structural motifs in modern organic chemistry, particularly in the development of pharmaceuticals and advanced organic materials. mdpi.com The incorporation of a trifluoromethyl (-CF3) group into an aromatic ring, such as in benzonitrile (B105546), imparts a range of desirable properties. The high electronegativity and steric bulk of the -CF3 group can significantly influence a molecule's physicochemical and biological characteristics. mdpi.com

Key advantages of incorporating trifluoromethyl groups include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug. mdpi.com

Increased Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.com

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions.

Improved Binding Affinity : The trifluoromethyl group can enhance a molecule's binding affinity and selectivity for a biological target through favorable hydrophobic interactions. mdpi.com

The nitrile (-CN) group is also a valuable pharmacophore. It is relatively robust, often passing through the body unmetabolized, and its strong dipole can participate in polar interactions. nih.gov The nitrile nitrogen can act as a hydrogen bond acceptor, forming crucial connections with biological targets like proteins. nih.gov The combination of a trifluoromethyl group and a nitrile group on a benzene (B151609) scaffold thus creates a versatile platform for designing molecules with fine-tuned properties for applications in drug discovery and materials science. lookchem.comgoogle.com

Overview of Research Trajectories for 2-Amino-3-trifluoromethylbenzonitrile and Structurally Related Analogs

Research involving this compound has primarily focused on its utility as a chemical intermediate. It serves as a starting material for the synthesis of more complex heterocyclic compounds, such as chloro and trifluoromethyl derivatives of benzisothiazoles. chemicalbook.com

Investigation into structurally related analogs reveals the broader potential of this chemical class. These analogs are often explored for their applications in medicinal chemistry and as key intermediates in the synthesis of biologically active compounds.

Structurally Related Analogs and Their Research Applications:

4-Amino-2-trifluoromethylbenzonitrile : This isomer is a critical intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen drug used to treat prostate cancer. google.com Its synthesis is well-documented, often starting from m-trifluoromethyl fluorobenzene (B45895) and proceeding through bromination, cyano replacement, and ammonolysis. google.com

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile : This analog is utilized as a precursor in the synthesis of novel pharmaceutical compounds and in the development of new materials, where the electronic properties of the trifluoromethyl group are advantageous. smolecule.com

2-Amino-3-fluorobenzonitrile : This compound, where the -CF3 group is replaced by a fluorine atom, is a valuable building block for synthesizing diverse heterocyclic structures, including pyrimidines, which are known to possess a wide range of biological activities. smolecule.com

4-Amino-2-(trifluoromethyl)benzonitrile : Synthesis routes for this compound are established, often starting from 4-amino-2-trifluoromethylbenzaldehyde. chemicalbook.com

The research on these analogs underscores the importance of the aminotrifluoromethylbenzonitrile scaffold as a versatile template. The specific arrangement of the amino, nitrile, and trifluoromethyl groups allows for a wide range of chemical modifications, leading to the development of compounds with significant therapeutic potential and applications in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2 B3021743 2-Amino-3-trifluoromethylbenzonitrile CAS No. 58458-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOSMRSMWHLHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933370
Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58458-14-3, 1483-54-1
Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)benzonitrile
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Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Synthetic Methodologies for 2 Amino 3 Trifluoromethylbenzonitrile and Derivatives

Regioselective Synthesis Strategies for Trifluoromethylated Benzonitriles

Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like 2-amino-3-trifluoromethylbenzonitrile. The specific placement of functional groups dictates the molecule's chemical properties and biological activity. Strategies are often designed based on the directing effects of substituents already present on the aromatic ring.

Amination Reactions for Incorporating the Amino Functionality

One effective strategy involves the introduction of the amino group onto a pre-existing trifluoromethylbenzonitrile scaffold. This is typically achieved through nucleophilic aromatic substitution, where a leaving group, such as a halogen, is displaced by an amino source. For instance, a related isomer, 4-amino-2-trifluoromethylbenzonitrile, is synthesized by dissolving 4-fluoro-2-trifluoromethylbenzonitrile in ethanol (B145695) and treating it with liquid ammonia (B1221849) under heat and pressure. This process, known as ammonolysis, results in the substitution of the fluorine atom with an amino group to yield the final product.

Cyanation Approaches for Trifluoromethylated Anilines

An alternative and widely used regioselective approach begins with a trifluoromethylated aniline (B41778). The cyano group is then introduced in a subsequent step. Classic methods like the Sandmeyer reaction, which converts an aniline derivative into a benzonitrile (B105546) via a diazonium salt intermediate, are well-established. researchgate.net

More modern approaches often employ metal-catalyzed cyanation. For example, the synthesis of 2-trifluoromethyl-4-cyanoaniline, an isomer of the target compound, can be achieved by first halogenating 2-trifluoroaniline and then performing a cyanation reaction. nih.gov This "nitrilation" step can utilize various cyanide sources, with cuprous cyanide being a preferred reagent. nih.gov The reaction is typically carried out in an aprotic organic solvent such as DMF, THF, or DMSO at elevated temperatures. nih.gov

Cyanide SourceSolventTemperature (°C)Reference
Cuprous CyanideDMF, THF, DMSO140-180 nih.gov
Potassium CyanideNot SpecifiedNot Specified nih.gov
Sodium CyanideNot SpecifiedNot Specified nih.gov

Direct Trifluoromethylation of Pre-functionalized Aromatic Systems

The direct introduction of a trifluoromethyl (CF3) group onto an existing aminobenzonitrile core represents a highly efficient, though challenging, strategy. This approach relies on C-H functionalization, which avoids the need for pre-installing a leaving group. Recent advancements have demonstrated iron-catalyzed ortho-trifluoromethylation of anilines. This method often requires a directing group, such as picolinamide, to guide the CF3 group to the desired position adjacent to the amino group. The reaction proceeds under ultraviolet irradiation, using a trifluoromethyl source like Langlois' reagent, with acetone (B3395972) acting as both a solvent and a radical initiator.

Advanced Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. Both metal-based and organic catalysts have been explored for the construction of complex benzonitriles.

Metal-Catalyzed Cross-Coupling Reactions for Aromatic Nitrile Formation

Metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds, including the C-CN bond necessary for benzonitriles. Palladium-catalyzed cyanation of aryl halides and triflates is a powerful and versatile method. researchgate.net These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as potassium cyanide (KCN), zinc cyanide (Zn(CN)2), or potassium ferrocyanide. researchgate.netorganic-chemistry.org The use of sterically demanding, electron-rich phosphine ligands can enable the cyanation of even challenging electron-rich aryl chlorides under relatively mild conditions. organic-chemistry.org

Copper-catalyzed methods, such as the Rosenmund-Von Braun reaction, are also historically significant and continue to be refined. researchgate.net This reaction traditionally uses a stoichiometric amount of copper(I) cyanide but newer variants have been developed that are catalytic in copper. researchgate.net Nickel catalysis has also emerged as a cost-effective alternative for the cyanation of aryl chlorides. organic-chemistry.org These catalytic systems are broadly applicable and can be adapted for the synthesis of precursors to this compound.

Catalyst SystemCyanide SourceSubstrateKey FeaturesReference
Palladium/Phosphine LigandKCN, Zn(CN)2, K4[Fe(CN)6]Aryl Halides, TriflatesHigh functional group tolerance, mild conditions. researchgate.netorganic-chemistry.org
Copper(I) CyanideCuCNAryl HalidesClassic Rosenmund-Von Braun reaction. researchgate.net
Nickel/dppf/ZnZn(CN)2Aryl ChloridesInexpensive catalyst system. organic-chemistry.org

Organocatalytic Methodologies for Benzonitrile Core Construction

While metal catalysis is dominant, organocatalysis, which uses small organic molecules as catalysts, has gained significant attention as an environmentally benign alternative. For the synthesis of aromatic nitriles, organocatalytic approaches are an emerging field. One notable development is the use of organic photoredox catalysts for the direct C-H cyanation of arenes. nih.govnih.gov

In this method, an acridinium-based organic photocatalyst is excited by visible light, enabling it to oxidize an arene substrate to a radical cation. nih.gov This reactive intermediate is then trapped by a nucleophilic cyanide source, like trimethylsilyl (B98337) cyanide. The reaction proceeds under mild, room-temperature conditions with oxygen from the air serving as the terminal oxidant, making it a green and attractive strategy. nih.govnih.gov Another approach involves N-heterocyclic carbene (NHC) catalysis, where an NHC-catalyzed [4+2] benzannulation protocol can be used to assemble the entire benzonitrile framework from simpler precursors. acs.org These methods showcase the potential of organocatalysis to construct complex aromatic cores without the need for transition metals.

Process Intensification and Scale-Up Investigations for Efficient Production

Process intensification in chemical manufacturing refers to the development of innovative equipment and techniques that offer substantial improvements in chemical processing. These improvements can manifest as smaller, cleaner, safer, and more energy-efficient technologies. For the synthesis of complex molecules like this compound, process intensification strategies, particularly the shift from batch to continuous flow manufacturing, present significant advantages.

Continuous flow chemistry, performed in microreactors or other flow devices, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov The high surface-area-to-volume ratio in these reactors facilitates rapid heat and mass transfer, which is particularly beneficial for managing highly exothermic or fast reactions that can be challenging to control on a large scale in traditional batch reactors. nih.gov This enhanced control often leads to higher yields, improved purity, and a better safety profile. researchgate.net

While specific process intensification data for this compound is not extensively available in public literature, valuable insights can be drawn from the industrial synthesis of structurally similar compounds, such as its isomer, 4-Amino-2-trifluoromethylbenzonitrile. A patented industrial-scale batch process for this isomer provides a baseline for comparison. google.com This three-step synthesis starts from m-trifluoromethyl fluorobenzene (B45895) and proceeds through bromination, cyanation, and finally ammonolysis to yield the final product. google.com

The following table outlines the key parameters of this large-scale batch synthesis, which serves as a representative example of traditional production methods for this class of compounds.

Table 1: Representative Batch Process Parameters for the Synthesis of an Isomeric Aminotrifluoromethylbenzonitrile

Step Key Reagents Solvent Temperature (°C) Reaction Time (hours) Scale (kg) Yield (%)
1. Bromination m-trifluoromethyl-fluorobenzene, Dibromohydantoin Glacial Acetic Acid, Sulfuric Acid Reflux 6 200 >98
2. Cyanation 4-fluoro-2-trifluoromethyl-bromobenzene, Cuprous Cyanide Quinoline Reflux 22 260 ~77
3. Ammonolysis 4-fluoro-2-trifluoromethyl-benzonitrile, Liquid Ammonia Ethanol 120-122 8-10 200 ~92

Data adapted from a patented process for 4-Amino-2-trifluoromethylbenzonitrile and is intended for illustrative purposes. google.com

The transition to a continuous flow process for similar chemical transformations has demonstrated marked improvements in efficiency and yield. For instance, the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a derivative of the isomeric amine, was successfully transferred from a batch to a continuous flow process. This transition resulted in a significant increase in yield from the 60-70% range in batch to over 95% in the continuous flow setup. google.com The primary reasons cited for this improvement were the reduction in reaction time and the inherent characteristics of flow reactions that minimize the formation of byproducts. google.com

Drawing on these examples, a hypothetical continuous flow process for the synthesis of this compound can be conceptualized. Such a process would likely involve the use of packed-bed reactors for heterogeneous catalysis or microreactors for precise control of reaction conditions. The Sandmeyer reaction, a common method for introducing a nitrile group onto an aromatic ring, is particularly amenable to continuous flow processing. nbinno.com The in-situ generation and immediate consumption of potentially unstable diazonium intermediates in a flow system significantly enhances the safety of this transformation. researchgate.net

The table below presents a comparative analysis of a traditional batch process and a projected continuous flow process for a key synthetic step, such as the cyanation reaction, based on data from analogous chemical systems.

Table 2: Comparison of Batch vs. Projected Continuous Flow Process for a Key Cyanation Step

Parameter Traditional Batch Process (Illustrative) Projected Continuous Flow Process
Reactor Type Large stirred tank reactor Microreactor or Packed-bed reactor
Reaction Volume Large (e.g., >1000 L) Small (e.g., <1 L)
Heat Transfer Limited, potential for hot spots Excellent, precise temperature control
Mass Transfer Variable, dependent on stirring efficiency Excellent, rapid mixing
Reaction Time Hours to days Minutes to hours
Yield Moderate to good (e.g., 60-75%) High to excellent (e.g., >90%)
Safety Handling of large quantities of hazardous reagents and intermediates In-situ generation and consumption of hazardous intermediates, smaller inventory

| Scalability | Scaling-up can be challenging and require significant process redesign | "Scaling-out" by running multiple reactors in parallel |

This table is a conceptual comparison based on general principles of process intensification and data from related chemical transformations. nih.govresearchgate.netgoogle.com

Chemical Reactivity and Transformations of 2 Amino 3 Trifluoromethylbenzonitrile

Reactions Involving the Aromatic Amino Functional Group

The primary amino group attached to the benzene (B151609) ring is a key site of reactivity, primarily functioning as a nucleophile. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Substitution and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, readily participating in substitution and condensation reactions. In nucleophilic aromatic substitution (SNAr) reactions, the amino group can displace suitable leaving groups on other aromatic systems, particularly those activated by electron-withdrawing groups. nih.gov

Condensation reactions are a cornerstone of this compound's utility, especially in the synthesis of fused heterocyclic systems. The amino group can react with a variety of carbonyl-containing compounds, such as aldehydes, ketones, and carboxylic acids (or their derivatives), to form imines or amides, which can then undergo intramolecular cyclization. mdpi.com For instance, condensation with appropriate reagents can lead to the formation of benzisothiazoles, benzoxazoles, or benzimidazoles. chemicalbook.comrsc.org The reaction with 1,2-aminothiols and a suitable carbonyl compound, for example, is a known pathway to produce dihydrothiazole derivatives. scispace.com

Reagent TypeProduct TypeGeneral Conditions
Aldehydes/KetonesImines (Schiff Bases)Acid or base catalysis
Acid Chlorides/AnhydridesAmidesBase (e.g., pyridine, triethylamine)
Carbonyl compounds (intramolecular)Heterocycles (e.g., Benzothiazoles)Catalyst (e.g., Iodine, Koser's reagent), often with an oxidant
IsothiocyanatesThioureasRoom temperature in a suitable solvent

Derivatization for Enhanced Molecular Complexity and Diversity

Derivatization of the amino group is a common strategy to introduce new functionalities and expand the molecular framework. This process typically involves converting the amino group into amides, sulfonamides, or other related functional groups, which not only alters the molecule's properties but also provides handles for further transformations. The goal of such derivatization is often to make the analyte more volatile for techniques like gas chromatography or to enhance its chromatographic behavior.

Common derivatizing agents for amino groups include:

Acylating Agents: Acid chlorides and anhydrides react readily to form stable amides.

Sulfonylating Agents: Reagents like tosyl chloride or mesyl chloride yield sulfonamides.

Chiral Derivatizing Agents: Reagents such as Marfey's reagent (FDAA) are used to form diastereomers for the separation and analysis of enantiomers. nih.gov

Silylating Agents: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amino group with a nonpolar silyl (B83357) group, which is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis.

These derivatization reactions are crucial for building complex molecules and are widely employed in medicinal chemistry and materials science to fine-tune molecular properties. nih.govmdpi.com

Derivatizing AgentFunctional Group FormedPurpose
Acetyl ChlorideAcetamideProtection, structural modification
Benzenesulfonyl ChlorideBenzenesulfonamideProtection, introduction of aryl group
1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)Dinitrophenyl (DNP) amineLabeling, analysis
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Diastereomeric amidesChiral separation and analysis

Transformations of the Benzonitrile (B105546) Functional Group

The benzonitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org This feature allows it to undergo a variety of transformations, including reduction, hydrolysis, and cycloaddition reactions.

Reduction and Hydrolysis Pathways

The nitrile group can be readily reduced to a primary amine, providing a synthetic route to benzylamine (B48309) derivatives. This transformation requires potent reducing agents.

Reduction to Amines: Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can fully reduce the nitrile to a primary amine (2-(aminomethyl)-3-(trifluoromethyl)aniline). libretexts.org This reaction proceeds via nucleophilic addition of hydride ions. youtube.com Other reagents like diisopropylaminoborane, often used with a catalytic amount of lithium borohydride, are also effective for reducing aromatic nitriles. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group, generally facilitates this reduction. nih.gov

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid (2-amino-3-(trifluoromethyl)benzoic acid) under either acidic or basic aqueous conditions, typically with heating. The reaction proceeds through an amide intermediate. libretexts.org

ReactionReagent(s)Product
Full ReductionLithium aluminum hydride (LiAlH₄)Primary amine
Partial ReductionDiisobutylaluminium hydride (DIBAL-H) followed by aqueous workupAldehyde
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid

Cycloaddition Reactions and Heterocycle Annulation

The carbon-nitrogen triple bond of the benzonitrile group can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are highly valuable for the construction of five-membered heterocyclic rings. uchicago.edu

A notable example is the reaction with in-situ generated nitrilimines to produce 1,2,4-triazole (B32235) derivatives. mdpi.com Trifluoroacetonitrile, a related compound, has been shown to react with nitrilimines to form 5-trifluoromethyl-1,2,4-triazoles, suggesting that 2-amino-3-trifluoromethylbenzonitrile could undergo similar transformations to yield highly functionalized triazole systems. mdpi.com These cycloaddition processes are often highly regioselective. researchgate.netmdpi.com

DipoleHeterocyclic Product
Azides (R-N₃)Tetrazoles
Nitrilimines (R-C≡N⁺-N⁻-R')1,2,4-Triazoles
Nitrile Oxides (R-C≡N⁺-O⁻)1,2,4-Oxadiazoles

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is renowned for its high stability and strong electron-withdrawing nature. This inertness is due to the strength of the carbon-fluorine bonds. acs.org As such, the CF₃ group is generally considered a robust spectator in many chemical reactions. nih.gov

Its primary influence on the reactivity of this compound is electronic. By withdrawing electron density from the aromatic ring, it deactivates the ring towards electrophilic aromatic substitution and influences the acidity and basicity of the other functional groups. mdpi.com

Despite its general stability, the trifluoromethyl group is not completely unreactive. Transformations can be achieved under specific and often forcing conditions:

Hydrolysis: Reaction with strong acids, such as concentrated sulfuric acid or superacids, can lead to hydrolysis of the CF₃ group to a carboxylic acid group. acs.orgnih.gov

Nucleophilic Substitution: While challenging, reactions with certain potent nucleophiles can sometimes result in the displacement of one or more fluorine atoms. acs.org

Reductive Defluorination: Some transition metal complexes and strong reducing agents can mediate the cleavage of C-F bonds.

These transformations are not common and require carefully chosen conditions, highlighting the general stability of the trifluoromethyl group in synthetic applications.

Reductive Cleavage and Hydrodefluorination Studies

The presence of both a trifluoromethyl group and a cyano group on the aromatic ring of this compound opens avenues for reductive transformations. While specific studies on the reductive cleavage of the cyano group in this particular molecule are not extensively documented in publicly available literature, the reactivity of analogous compounds provides insights into its potential behavior. Generally, aromatic nitriles can be reduced to aminomethyl groups (-CH2NH2) or completely removed (hydrodecyanation) under various catalytic hydrogenation or chemical reduction conditions.

More specific research has been conducted on the hydrodefluorination (HDF) of trifluoromethylarenes, a reaction of significant interest in medicinal chemistry for modifying the properties of bioactive molecules. Studies on closely related compounds, such as 2-(Trifluoromethyl)benzonitrile, have demonstrated that partial reduction of the -CF3 group to a difluoromethyl group (-CF2H) is achievable.

For instance, an organophotoredox-mediated hydrodefluorination protocol has been shown to be effective for electron-deficient trifluoromethylarenes. In a study, 2-(Trifluoromethyl)benzonitrile was successfully converted to 2-(difluoromethyl)benzonitrile (B1456922) in a 63% yield with a high selectivity of over 20:1 for the CF2H product. libretexts.org This transformation typically employs an organophotocatalyst, a hydrogen atom donor, and is initiated by visible light. The electron-withdrawing nature of the cyano group in the ortho position is crucial for activating the trifluoromethyl group towards this reductive defluorination.

Table 1: Organophotoredox Hydrodefluorination of a Related Trifluoromethylarene

Starting MaterialProductYield (%)Selectivity (CF2H:CFH2)
2-(Trifluoromethyl)benzonitrile2-(Difluoromethyl)benzonitrile63>20:1

Data sourced from a study on organophotoredox hydrodefluorination of trifluoromethylarenes. libretexts.org

Influence of Electronic and Steric Effects on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of its ortho-substituents. The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Conversely, the trifluoromethyl and cyano groups are strong deactivating, electron-withdrawing groups and are meta-directing.

Furthermore, steric hindrance from the bulky trifluoromethyl group at the 3-position would likely impede substitution at the adjacent 4-position. Therefore, electrophilic substitution, if it occurs, would be most likely to take place at the 6-position, which is para to the amino group and less sterically hindered.

The nucleophilic aromatic substitution on this molecule is also a possibility, particularly at positions activated by the electron-withdrawing groups. However, the presence of the electron-donating amino group would disfavor such reactions.

The unique arrangement of an amino and a cyano group in ortho positions makes this compound a valuable precursor for the synthesis of heterocyclic compounds through cyclization reactions. For instance, it is a known intermediate for the preparation of benzisothiazole derivatives. These reactions typically involve the transformation of the amino and cyano groups to form a new fused ring system. The specific conditions for such cyclizations would depend on the desired heterocyclic product.

Table 2: Summary of Electronic and Steric Influences on Aromatic Ring Reactivity

SubstituentElectronic EffectDirecting Influence (Electrophilic)Steric Hindrance
-NH2 (Amino)Activating, Electron-donatingOrtho, ParaModerate
-CF3 (Trifluoromethyl)Deactivating, Electron-withdrawingMetaSignificant
-CN (Cyano)Deactivating, Electron-withdrawingMetaModerate

This combination of electronic and steric effects makes the prediction of reaction outcomes complex and often requires empirical investigation. The inherent reactivity of the functional groups, coupled with their influence on the aromatic ring, provides a rich landscape for the chemical transformations of this compound.

Computational and Theoretical Investigations of 2 Amino 3 Trifluoromethylbenzonitrile

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 2-amino-3-trifluoromethylbenzonitrile. nih.govanalis.com.my Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are used to perform full geometry optimization and calculate various electronic parameters. analis.com.my

A key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. nih.gov For aromatic systems like this compound, the HOMO is typically localized over the electron-rich aminobenzonitrile ring, while the LUMO may be distributed across the π-system, influenced by the electron-withdrawing nitrile and trifluoromethyl groups.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In this compound, the nitrogen atom of the amino group and the π-system of the benzene (B151609) ring are expected to be electron-rich regions, while the areas around the highly electronegative fluorine atoms of the trifluoromethyl group and the nitrogen of the nitrile group would be electron-deficient.

Natural Bond Orbital (NBO) analysis provides further detail on bonding, atomic charges, and intramolecular interactions, such as hyperconjugation. nih.gov This analysis can quantify the delocalization of electron density from the amino group's lone pair into the aromatic ring and reveal stabilizing interactions involving the trifluoromethyl and nitrile substituents.

Table 1: Representative Electronic Properties Calculated for Aromatic Aminobenzonitriles

This table illustrates typical electronic properties derived from DFT calculations for compounds structurally related to this compound. The exact values for the target compound would require specific calculation.

Calculated ParameterTypical Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.5 to -2.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.0 to 5.0 DebyeMeasures the overall polarity of the molecule.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most plausible pathway from reactants to products. researchgate.net

This process involves calculating the geometries and energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net Transition state theory allows for the calculation of activation energies, which are critical for determining reaction rates. For instance, in reactions involving the amino group (e.g., acylation, diazotization) or the nitrile group (e.g., hydrolysis, reduction), computational models can predict the structure of the transition state and the energy barrier to its formation.

By constructing reaction coordinate diagrams, researchers can visualize the energy profile of a proposed mechanism. researchgate.net This allows for the comparison of different possible pathways. For example, in a substitution reaction on the aromatic ring, calculations can determine whether the reaction is likely to proceed via an addition-elimination or an elimination-addition mechanism by comparing the activation energies of the respective transition states. These theoretical investigations provide a detailed, step-by-step picture of bond-breaking and bond-forming processes that is often difficult to obtain through experimental means alone.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation of the amino (-NH₂) and trifluoromethyl (-CF₃) groups around their single bonds to the benzene ring. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule and the energy barriers to rotation between different conformers. nih.gov

This is achieved by systematically rotating a specific dihedral angle (e.g., the C-C-N-H angle for the amino group or the C-C-C-F angle for the trifluoromethyl group) and calculating the molecule's potential energy at each step. Plotting energy versus the dihedral angle generates a potential energy surface (PES) profile for that rotation. researchgate.net The minima on this curve correspond to stable or metastable conformers, while the maxima represent the transition states for rotation.

Table 2: Illustrative Potential Energy Scan for Trifluoromethyl Group Rotation

This interactive table provides a hypothetical energy profile for the rotation of the CF₃ group in this compound, demonstrating how relative energy changes with the dihedral angle.

Dihedral Angle (C-C-C-F)Relative Energy (kcal/mol)Conformation
2.5Eclipsed (Transition State)
30°0.8Intermediate
60°0.0Staggered (Energy Minimum)
90°0.8Intermediate
120°2.5Eclipsed (Transition State)
150°0.8Intermediate
180°0.0Staggered (Energy Minimum)

Prediction of Spectroscopic Parameters and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models and aid in the interpretation of experimental spectra. researchgate.net Using the optimized geometry from DFT calculations, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. nih.gov A detailed analysis of the vibrational modes can be performed using Potential Energy Distribution (PED) calculations, which assign each calculated frequency to specific molecular motions, such as C≡N stretching, N-H bending, or C-F stretching. researchgate.net

Beyond vibrational spectroscopy, other parameters can be predicted. For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), which can be directly compared to experimental NMR spectra. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing theoretical UV-Visible absorption spectra. researchgate.net

The close agreement between predicted and experimental spectroscopic parameters serves as a crucial validation of the chosen computational method and the calculated molecular structure. nih.gov This synergy between theory and experiment is essential for building a reliable and comprehensive understanding of the molecule's properties.

Table 3: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies

This table shows a representative comparison between computationally predicted (scaled) and experimentally observed vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)Assignment
N-H Asymmetric Stretch34503455Amino Group
N-H Symmetric Stretch33603365Amino Group
C≡N Stretch22252228Nitrile Group
N-H Scissoring16201625Amino Group
C-F Symmetric Stretch11301135Trifluoromethyl Group

Advanced Spectroscopic Characterization Methodologies for 2 Amino 3 Trifluoromethylbenzonitrile and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-Amino-3-trifluoromethylbenzonitrile, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The aromatic region will typically show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino (-NH₂), cyano (-CN), and trifluoromethyl (-CF₃) groups. The amino group, being an electron-donating group, will cause an upfield shift (to lower ppm values) of the ortho and para protons relative to benzene, while the electron-withdrawing cyano and trifluoromethyl groups will induce a downfield shift (to higher ppm values).

The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 6.5 - 7.8 Multiplet

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

The carbon atom of the nitrile group (-C≡N) is expected to appear in the range of 115-125 ppm. The carbon of the trifluoromethyl group (-CF₃) will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, and its chemical shift will be significantly influenced by the attached fluorines. The aromatic carbons will resonate in the typical range of 100-150 ppm, with their specific shifts determined by the attached substituents. The carbon attached to the amino group will be shielded, appearing at a lower chemical shift, while the carbons attached to the electron-withdrawing trifluoromethyl and cyano groups will be deshielded.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm)
C-CN 115 - 125
Aromatic C-NH₂ 140 - 150
Aromatic C-CF₃ 120 - 135 (quartet)
Other Aromatic C 110 - 140

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the -CF₃ group. The exact chemical shift can be influenced by the solvent and the electronic nature of the other substituents on the aromatic ring.

Interactive Data Table: Expected ¹⁹F NMR Chemical Shift

Fluorine Atoms Expected Chemical Shift (ppm) Multiplicity

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals, allowing for the unambiguous assignment of the carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons bearing the cyano and trifluoromethyl groups, by observing their correlations with nearby protons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the amine and nitrile groups.

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group gives rise to a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. For instance, a study on 2-amino-4-chlorobenzonitrile (B1265954) showed a nitrile stretching band at 2211 cm⁻¹ and primary amine N-H stretching bands at 3452 and 3363 cm⁻¹ orgchemres.org.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibration Expected Frequency (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500 (two bands)
Nitrile (-C≡N) C≡N Stretch 2220 - 2260 (sharp)
Trifluoromethyl (-CF₃) C-F Stretch 1000 - 1400 (strong)
Aromatic Ring C-H Stretch ~3030

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition of the molecule with high accuracy. For this compound (C₈H₅F₃N₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent atoms.

In addition to the molecular ion peak, the mass spectrum will show a characteristic fragmentation pattern. The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule might include the loss of small neutral molecules such as HCN or CF₃ radical. The NIST WebBook provides a mass spectrum for the isomeric compound 5-Amino-2-cyanobenzotrifluoride, which shows a prominent molecular ion peak and fragmentation patterns that could be used for comparative purposes nist.gov.

Interactive Data Table: Expected HRMS Data

Ion Formula Calculated Exact Mass
[M]⁺ C₈H₅F₃N₂ 186.0405
[M-HCN]⁺ C₇H₄F₃N 159.0300

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of academic literature and crystallographic databases, it has been determined that detailed X-ray crystallography data for this compound is not publicly available at this time. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters could not be obtained.

Similarly, a thorough review of synthetic methodologies for this compound did not yield established routes that would allow for the definitive identification of its immediate synthetic intermediates. As a result, a search for the crystallographic structures of these precursor compounds was not feasible.

The scientific community relies on techniques like X-ray crystallography to elucidate the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides fundamental insights into molecular geometry, intermolecular interactions, and packing arrangements in the solid state. Such data is invaluable for understanding the physical and chemical properties of a compound.

While crystallographic studies have been conducted on related isomers and other substituted aminobenzonitrile derivatives, the strict focus of this article on this compound and its direct synthetic pathway prevents the inclusion of that data. Further research and publication in this specific area are required to provide the detailed structural analysis requested.

Advanced Applications in Chemical Research

Medicinal Chemistry and Drug Discovery

The structural motif of 2-Amino-3-trifluoromethylbenzonitrile has proven to be a valuable scaffold in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its unique combination of a reactive aminonitrile group and a lipophilic trifluoromethyl substituent allows for versatile chemical modifications, leading to the development of potent and selective therapeutic agents.

Design and Synthesis of Bioactive Analogs for Target Modulation

The design and synthesis of bioactive analogs based on the this compound core structure is a key strategy for modulating the activity of various biological targets. The amino and nitrile functionalities serve as versatile handles for the introduction of diverse pharmacophoric groups, allowing for the fine-tuning of a compound's affinity and selectivity for a specific protein. The trifluoromethyl group often plays a crucial role in enhancing binding interactions with the target protein, contributing to improved potency.

Exploration as Precursors for Anti-Cancer Agents and Enzyme Inhibitors

This compound is a vital precursor in the synthesis of various anti-cancer agents and enzyme inhibitors. Its derivatives have been investigated for their potential to inhibit the growth of cancer cells. For instance, benzimidazoles synthesized from related amino-trifluoromethylbenzonitrile structures have demonstrated efficacy against breast cancer by targeting specific cellular pathways involved in tumor proliferation. Furthermore, this compound serves as a key intermediate in the development of pyrimidine-based kinase inhibitors, which are crucial in cancer therapy. The trifluoromethyl group is often associated with the cytotoxic activities of these compounds.

Research has shown that N-nitroaryl-2-amino-1,3-dichloropropane derivatives bearing a trifluoromethyl group exhibit significant cytotoxicities against various cancer cell lines. This highlights the importance of the trifluoromethyl moiety in the anti-cancer potential of these molecules.

Role in the Development of Non-Steroidal Androgen Receptor Antagonists

One of the most significant applications of this compound and its isomers is in the synthesis of non-steroidal androgen receptor (AR) antagonists. These compounds are critical in the treatment of prostate cancer. The development of second-generation AR antagonists, such as Enzalutamide and Apalutamide, has been a major advancement in hormonal therapy for various forms of prostate cancer.

The synthesis of these drugs often involves the reaction of a trifluoromethyl-substituted benzonitrile (B105546) derivative with other chemical entities to form the final active pharmaceutical ingredient. For example, the synthesis of Enzalutamide can involve the reaction of 4-bromo-2-(trifluoromethyl)benzonitrile (B62921) with a thiohydantoin moiety. Similarly, derivatives of this compound have been designed and synthesized as potent AR antagonists.

Activity of Non-Steroidal Androgen Receptor Antagonists

CompoundTargetTherapeutic ApplicationPrecursor Mention
EnzalutamideAndrogen ReceptorProstate CancerUtilizes a trifluoromethyl-substituted benzonitrile derivative in its synthesis.
ApalutamideAndrogen ReceptorProstate CancerSynthesis involves a trifluoromethyl-substituted benzonitrile precursor.
BicalutamideAndrogen ReceptorProstate CancerA first-generation non-steroidal androgen antagonist.

Enhancement of Drug Potency and Metabolic Stability through Trifluoromethyl Incorporation

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. The -CF3 group is highly electronegative and lipophilic, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

In the context of this compound derivatives, the trifluoromethyl group can improve binding affinity to the target protein through various non-covalent interactions. This increased potency can lead to a lower required therapeutic dose. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This enhanced metabolic stability can result in a longer half-life and improved bioavailability of the drug. Studies have shown that trifluoromethylated compounds often exhibit a more favorable metabolic profile compared to their non-fluorinated analogs. For instance, the replacement of a methyl group with a trifluoromethyl group in some antiviral compounds has been shown to provide a protective effect against microsomal metabolism.

Development of Antimycobacterial and Antibacterial Agents

Derivatives of this compound have also been explored for their potential as antimycobacterial and antibacterial agents. The synthesis of novel compounds incorporating the trifluoromethyl-aminoquinoline scaffold has yielded derivatives with promising in vitro activity against Mycobacterium tuberculosis.

For example, certain 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated significant antimycobacterial activity, with some compounds showing efficacy comparable to first-line antituberculosis drugs. The trifluoromethyl group is believed to contribute to the lipophilicity of these molecules, facilitating their penetration through the mycobacterial cell wall.

Antimycobacterial Activity of a Trifluoromethyl-Aminoquinoline Derivative

CompoundTarget OrganismMIC (μg/mL)IC50 (μM)
(2,8-Bis-trifluoromethylquinolin-4-yl)-(2-piperidin-1-yl-ethyl) amineMycobacterium tuberculosis H37Rv3.133.9

Furthermore, the broader class of 2-amino-3-cyanopyridine (B104079) derivatives has been investigated for antibacterial properties against both Gram-positive and Gram-negative bacteria.

Agrochemical Research and Development

While direct applications of this compound in agrochemical research are not extensively documented in publicly available literature, the broader class of fluorinated benzonitriles plays a significant role as intermediates in the synthesis of modern agrochemicals. The inclusion of fluorine and trifluoromethyl groups in pesticides, herbicides, and fungicides is a common strategy to enhance their efficacy, stability, and selectivity. chemimpex.comnumberanalytics.comnih.gov

The trifluoromethyl group, in particular, can increase the biological activity of agrochemicals by improving their transport properties and interaction with the target site. numberanalytics.comnih.gov Therefore, it is plausible that this compound could serve as a valuable building block for the development of novel crop protection agents. The amino and nitrile groups offer synthetic handles for the creation of a wide array of derivatives with potential herbicidal, insecticidal, or fungicidal properties. chemimpex.com Further research in this area could uncover specific applications of this compound in the agrochemical industry.

Materials Science Applications

The unique combination of functional groups in this compound makes it a candidate for the synthesis of high-performance materials.

Fluorinated compounds are integral to the development of specialty polymers and coatings that require superior performance characteristics, such as high thermal stability and chemical resistance. nbinno.com Fluoropolymers are a class of materials known for their exceptional properties and use in high-tech applications. nih.govpageplace.de The incorporation of the trifluoromethyl group from a monomer like this compound into a polymer backbone can impart some of these desirable fluoropolymer characteristics. For example, trifluoromethyl groups in epoxy resins have been shown to lower the dielectric constant, a crucial property for materials used in microelectronics. researchgate.net

The this compound molecule possesses two key reactive sites for polymerization: the amino group and the nitrile group. The primary amino (-NH2) group can readily participate in polycondensation reactions to form high-performance polymers such as polyimides or polyamides. These polymers are known for their excellent thermal stability and mechanical strength. The trifluoromethyl group would enhance the polymer's hydrophobicity, reduce its surface energy, and improve its resistance to chemical attack and thermal degradation. These properties are highly sought after for functional coatings, such as those used in aerospace, automotive, and electronic applications.

The properties of this compound align well with the requirements for advanced electronic materials and liquid crystals. The introduction of fluorine atoms into conjugated organic materials is a common strategy to tune their electronic properties. rsc.org Fluorination typically lowers the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve stability against oxidative degradation, making them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org Benzonitrile-containing molecules have been successfully used as electron-transporting host materials in blue TADF-OLEDs. rsc.org

In the field of liquid crystals (LCs), molecular polarity and shape are paramount. The nitrile group (-CN) is a classic polar group used in LC design due to its large dipole moment, which is essential for creating the dielectric anisotropy needed for display operation. beilstein-journals.orgbiointerfaceresearch.com The trifluoromethyl group is also frequently used to modify the dielectric anisotropy and other physical properties of liquid crystal molecules. mdpi.com Therefore, the rigid, polar structure of this compound makes it a promising core or building block for new liquid crystalline materials. The amino group provides a convenient point of attachment for adding other molecular fragments to create the elongated, rod-like structures typical of LC molecules. nih.gov

Functional GroupPropertyApplication in Materials ScienceReference(s)
Trifluoromethyl (-CF3) High thermal stability, hydrophobicity, low dielectric constantSpecialty polymers, functional coatings, electronic materials nbinno.comresearchgate.net
Nitrile (-CN) Large dipole moment, electron-withdrawingLiquid crystals, electron transport materials rsc.orgbeilstein-journals.org
Amino (-NH2) Reactive site for polymerizationSynthesis of high-performance polymers (e.g., polyimides) rsc.org

Other Emerging Research Applications

Beyond agrochemicals and materials, the structure of this compound is relevant to the development of sophisticated tools for medical diagnostics.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope, such as Fluorine-18. wikipedia.org The development of novel PET tracers is crucial for diagnosing and studying a wide range of diseases.

The benzonitrile chemical scaffold has proven to be effective for creating PET tracers that can enter the brain. For instance, an 18F-labeled benzonitrile derivative was successfully synthesized and evaluated as a PET tracer for imaging AMPA receptors in the brain, demonstrating good brain uptake in preclinical studies. nih.govnih.gov This indicates that the benzonitrile core can be a suitable platform for developing new central nervous system radiotracers.

Applications in Organocatalysis and Ligand Design

The strategic placement of amino, cyano, and trifluoromethyl groups on a benzene (B151609) ring suggests that this compound could serve as a versatile precursor in the development of specialized molecules for chemical research. However, a thorough review of scientific literature reveals a notable absence of direct applications of this specific compound in the fields of organocatalysis and ligand design.

While the structural motifs present in this compound are relevant to both catalysis and coordination chemistry, there is currently no published research detailing its use to create organocatalysts or as a foundational element in the synthesis of ligands for metal complexes. The scientific community has extensively explored related structures, such as other substituted anilines and benzonitriles, for these purposes. For instance, chiral benzonitriles have been synthesized and utilized as ligands in asymmetric catalysis. Similarly, various aniline (B41778) derivatives are common starting materials for a wide array of chiral catalysts and ligands.

The trifluoromethyl group is a particularly valued substituent in ligand design due to its strong electron-withdrawing nature and its ability to enhance the stability and catalytic activity of metal complexes. Likewise, the amino group provides a convenient handle for synthetic modifications, allowing for the construction of more complex chiral scaffolds necessary for effective organocatalysts.

Despite these promising structural features, this compound itself has not been the subject of focused research in these advanced applications. The reasons for this could be manifold, including the synthetic accessibility of the compound compared to other analogues, or the specific electronic and steric properties imparted by the ortho-amino and meta-trifluoromethyl substitution pattern not being optimal for currently targeted catalytic transformations.

Consequently, there are no detailed research findings, data tables on catalytic performance (e.g., yields, enantiomeric excess), or ligand-metal complex properties to report for this compound. The potential of this compound in organocatalysis and ligand design remains an unexplored area of chemical research. Future investigations may yet uncover valuable applications for this specific chemical entity.

Based on a comprehensive review of available scientific literature, detailed Structure-Activity Relationship (SAR) studies focusing specifically on derivatives of this compound are not sufficiently documented to fulfill the requirements of the requested article structure. The precise influence of substituent modifications, including their positional, electronic, and steric effects on the biological activity of this specific class of compounds, has not been extensively characterized. Similarly, dedicated Quantitative Structure-Activity Relationship (QSAR) models for the predictive design of this compound derivatives are not publicly available.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the lack of specific research data on this compound series. Information regarding the following sections and subsections could not be procured:

Structure Activity Relationship Sar Studies of 2 Amino 3 Trifluoromethylbenzonitrile Derivatives7.1. Influence of Substituent Position and Electronic Effects on Biological Activity7.2. Steric Effects on Molecular Recognition and Reactivity7.3. Quantitative Structure Activity Relationship Qsar Modeling for Predictive Design

Further research and publication in this specific area of medicinal chemistry are required to provide the data necessary for such a detailed analysis.

Challenges and Future Directions in 2 Amino 3 Trifluoromethylbenzonitrile Research

Development of Sustainable and Green Synthetic Methodologies

The synthesis of specialty chemicals is increasingly scrutinized for its environmental impact. Traditional synthetic routes for compounds like 2-amino-3-trifluoromethylbenzonitrile often rely on harsh reagents, stoichiometric amounts of catalysts, and volatile organic solvents, leading to significant waste generation. The development of sustainable and green synthetic methodologies is, therefore, a paramount challenge.

Future research will prioritize the adoption of green chemistry principles. nih.gov This includes the use of alternative energy sources such as microwave irradiation and ultrasound to accelerate reaction times and reduce energy consumption. researchgate.net Solvent selection is another critical aspect, with a move towards greener solvents like ethyl acetate (B1210297) or even solvent-free reaction conditions. unibo.it The development of reusable heterogeneous catalysts to replace homogeneous ones is a key goal to simplify purification processes and minimize waste. unibo.it Methodologies that improve atom economy, reduce the number of synthetic steps, and utilize renewable starting materials are central to making the production of this compound more environmentally benign.

Synthetic Parameter Traditional Approach Green Chemistry Goal Potential Benefit
Solvents Chlorinated solvents, DMFEthyl acetate, water, supercritical fluids, solvent-freeReduced toxicity and environmental pollution
Catalysts Stoichiometric Lewis acidsReusable heterogeneous catalysts (e.g., zeolites, functionalized polymers)Simplified purification, reduced waste, catalyst recycling
Energy Source Conventional heating (oil baths)Microwave irradiation, sonicationFaster reaction times, lower energy consumption
Reagents Use of hazardous materials like cuprous cyanide google.comgoogle.comCatalytic cyanating agents, biocatalysisImproved safety profile, reduced toxic waste
Atom Economy Multi-step syntheses with protecting groupsOne-pot reactions, tandem catalysisHigher efficiency, less waste generation

This table illustrates the shift from traditional synthetic methods to more sustainable, green chemistry-based approaches for the synthesis of chemical intermediates.

Targeted Functionalization and Derivatization Strategies for Specific Applications

This compound possesses three key functional groups—the amino group, the nitrile group, and the trifluoromethyl group on an aromatic ring—making it a highly versatile scaffold for derivatization. smolecule.comnih.gov A significant future challenge is to move beyond random modifications and develop targeted functionalization strategies to create derivatives with precisely tailored properties for specific applications.

For pharmaceutical development, derivatization of the amino group can be used to synthesize libraries of amides, sulfonamides, or ureas to explore structure-activity relationships (SAR) for specific biological targets. mdpi.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for modification. It can also act as a key interacting group, mimicking other functionalities in biological systems. nih.gov For material science applications, functionalization could focus on introducing polymerizable groups or moieties that enhance liquid crystalline properties, leading to novel electronic or optical materials. smolecule.com

Examples of Derivatization Strategies:

N-Acylation: Reaction of the amino group with various acyl chlorides to produce a range of amides for biological screening.

N-Alkylation: Introduction of different alkyl groups to modulate lipophilicity and target engagement.

Heterocycle Formation: Using the amino and nitrile groups as anchor points to construct fused heterocyclic systems, a common motif in many bioactive molecules. smolecule.com

Modification of the Aromatic Ring: Introducing further substituents on the benzene (B151609) ring to fine-tune electronic properties and steric hindrance.

In-depth Mechanistic Investigations of Novel Transformations

While this compound is used as an intermediate, a deep understanding of the mechanisms of its transformations is often lacking. Future research must focus on detailed mechanistic studies to optimize reaction conditions, minimize side products, and enable the rational design of new reactions.

For instance, in reactions involving the displacement of other groups on the ring or transformations of the nitrile and amino groups, it is crucial to understand the role of the electron-withdrawing trifluoromethyl group. This group significantly influences the electron density of the aromatic ring and the reactivity of the adjacent amino group. researchgate.net Computational studies, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. Experimental techniques like kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring will be vital to validate theoretical models and provide a comprehensive picture of the reaction mechanisms.

Expanding the Scope of Biological and Material Applications

The unique combination of functional groups in this compound suggests a broad potential for applications that remains largely untapped. A major future direction is the systematic exploration of its derivatives in diverse fields beyond its current use as a simple building block.

In medicinal chemistry, derivatives could be screened against a wide array of biological targets. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability and binding affinity. There is potential for developing novel anticancer, anti-inflammatory, antiviral, or antibacterial agents. mdpi.commdpi.com For example, benzonitrile (B105546) derivatives have been investigated as inhibitors in various biological pathways. smolecule.com

In material science, the focus will be on creating novel functional materials. The polarity and rigidity of the molecule could be exploited in the design of:

Organic Light-Emitting Diodes (OLEDs): By incorporating the scaffold into larger conjugated systems.

Advanced Polymers: Using its derivatives as monomers for high-performance polymers with enhanced thermal stability and specific electronic properties.

Sensors: Developing molecules where binding of an analyte to a receptor attached to the benzonitrile core induces a change in fluorescence or other detectable signal.

Application Area Potential Role of this compound Derivatives Key Functional Groups
Medicinal Chemistry Scaffolds for kinase inhibitors, protease inhibitors, anti-infective agents. nih.govmdpi.comAmino, Nitrile, Trifluoromethyl
Material Science Monomers for high-performance polymers, components of OLEDs, liquid crystals. smolecule.comAromatic Ring, Nitrile
Agrochemicals Development of new herbicides or pesticides.Trifluoromethyl, Amino
Chemical Sensors Core structure for fluorescent chemosensors.Aromatic Ring, Functionalized Amino Group

This table outlines potential future applications for derivatives of this compound, highlighting the versatility of its chemical structure.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov For this compound, these computational tools offer a powerful approach to overcoming many of the challenges in its research and development.

AI/ML algorithms can be trained on existing chemical data to predict the properties of novel, virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com This can dramatically accelerate the drug discovery process and the development of new materials. nih.gov Machine learning models can also be used to optimize synthetic routes by predicting reaction yields and identifying the most efficient and sustainable reaction conditions. Furthermore, AI can help in elucidating complex reaction mechanisms by analyzing large datasets from computational and experimental studies. By leveraging these in silico tools, the discovery and development timeline for new applications based on the this compound scaffold can be significantly shortened. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-trifluoromethylbenzonitrile, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or catalytic amination. For example, starting from 3-trifluoromethyl-2-nitrobenzonitrile, reduction of the nitro group (e.g., using H₂/Pd-C or Fe/HCl) yields the amino derivative. Alternative routes may involve Ullmann coupling or Buchwald-Hartwig amination for aromatic amine formation .
  • Intermediate Characterization : Key intermediates (e.g., nitro precursors) should be analyzed via ¹H/¹³C NMR (to confirm substitution patterns) and FT-IR (to track nitrile and amino group formation). Monitor reaction progress with HPLC-MS (using a C18 column, 0.1% formic acid in H₂O/MeCN gradient) .

Q. How can researchers ensure purity and stability of this compound during storage?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water mixture) to achieve ≥98% purity. Confirm purity via HPLC (retention time comparison with standards) .
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or GC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) and predict regioselectivity in Suzuki-Miyaura or Sonogashira couplings. Compare with experimental results to validate accuracy .
  • Solvent Effects : Simulate solvation models (e.g., PCM for polar aprotic solvents like DMF) to assess steric hindrance from the trifluoromethyl group .

Q. How can spectroscopic contradictions in characterizing this compound derivatives be resolved?

Methodological Answer:

  • Case Study : If ¹H NMR shows unexpected splitting (e.g., para-substitution vs. meta-substitution artifacts), use NOESY to confirm spatial proximity of protons. For ambiguous mass spectra (e.g., [M+H]+ vs. adducts), perform HRMS-ESI with internal calibration (sodium formate clusters) .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (slow evaporation in EtOH/CHCl₃) and analyzing with a Bruker D8 Venture diffractometer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-3-trifluoromethylbenzonitrile
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.